molecular formula C10H16BNO3S B1452771 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole CAS No. 1312765-17-5

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

Cat. No. B1452771
CAS RN: 1312765-17-5
M. Wt: 241.12 g/mol
InChI Key: NNPOTMMCXYMAPM-UHFFFAOYSA-N
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Description

The compound “2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole” is likely to be an organic compound containing a thiazole ring, a methoxy group, and a tetramethyl-1,3,2-dioxaborolane group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thiazole ring, a methoxy group, and a tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the thiazole ring, the methoxy group, and the tetramethyl-1,3,2-dioxaborolane group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring, the methoxy group, and the tetramethyl-1,3,2-dioxaborolane group .

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It’s utilized in various transformation processes due to its high stability and reactivity. Specifically, it’s used in the synthesis of drugs, where boronic acid compounds protect diols and contribute to asymmetric synthesis of amino acids, as well as Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibition

In pharmacology, compounds with borate groups, such as this one, are often used as enzyme inhibitors. They play a crucial role in the development of treatments for various diseases by inhibiting specific biological pathways .

Ligand for Drug Formulation

The boronic ester bonds present in this compound make it a valuable ligand in drug formulation. It can bind to other molecules, forming complexes that are useful in creating more effective pharmaceuticals .

Fluorescent Probes

Due to its unique structure, this compound can be used as a fluorescent probe. It helps in identifying substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is vital for both biological research and medical diagnostics .

Stimulus-Responsive Drug Carriers

The boronic ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to deliver drugs like insulin and genes in a controlled manner .

Crystallographic and Conformational Analyses

The compound’s structure has been characterized through various methods, including NMR, IR, MS, and single crystal X-ray diffraction. These analyses are essential for understanding the physical and chemical properties of the compound, which can be further clarified using density functional theory (DFT) studies .

Copolymer Synthesis

It is employed in the synthesis of novel copolymers, which are designed based on benzothiadiazole and electron-rich arene units. These copolymers have potential applications in the fields of optoelectronics and materials science .

Nucleophilic and Amidation Reactions

The compound is synthesized through nucleophilic and amidation reactions. These reactions are fundamental in organic chemistry and are used to create a variety of complex molecules for further research and development .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has potential uses in pharmaceuticals, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-12-8(13-5)16-7/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPOTMMCXYMAPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

CAS RN

1312765-17-5
Record name 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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